Lipophilicity Tuning: XLogP3 Differentiation vs. Des-nitro and Des-methyl Analogs
The target compound exhibits an XLogP3 of 3.4, placing it in a lipophilicity window that balances membrane permeability with aqueous solubility. In comparison, removal of the nitro group to yield 2-(4-methylphenyl)-N-phenylacetamide reduces computed logP by approximately 0.5–0.8 units (estimated by fragment-based methods), while removal of the 4-methyl group to yield N-(3-nitrophenyl)-2-phenylacetamide similarly lowers logP. The 3-nitro substituent contributes roughly +0.3 to +0.5 to logP relative to the unsubstituted phenyl analog while simultaneously increasing polar surface area (+18 Ų vs. the des-nitro analog), a combination that is atypical for simple mono-substituted acetamides and may influence both passive permeability and efflux susceptibility [1][2].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 3.4; TPSA = 74.9 Ų |
| Comparator Or Baseline | 2-(4-Methylphenyl)-N-phenylacetamide (estimated XLogP3 ≈ 2.6–2.9; TPSA ≈ 57 Ų); N-(3-nitrophenyl)-2-phenylacetamide (estimated XLogP3 ≈ 2.9–3.1) |
| Quantified Difference | ΔXLogP3 ≈ +0.5 to +0.8 vs. des-nitro analog; ΔTPSA ≈ +18 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) and fragment-based estimations |
Why This Matters
The simultaneous elevation of both logP and PSA relative to simpler analogs creates a property profile that may be specifically required for assays where balanced permeability and solubility are critical, making direct substitution with a mono-substituted analog unreliable.
- [1] PubChem Compound Summary for CID 890189, 2-(4-methylphenyl)-N-(3-nitrophenyl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/890189 (accessed 2026-05-02). View Source
- [2] ChEMBL Database, Molecule Report for CHEMBL1484345 (JSON). European Molecular Biology Laboratory – European Bioinformatics Institute. https://www.ebi.ac.uk/chembl/api/data/molecule/CHEMBL1484345.json (accessed 2026-05-02). View Source
